6,6'-Dithiodinicotinic acid
Overview
Description
Carbonized polymer dots (CPDS) are a novel class of fluorescent nanomaterials composed of organic polymer chains and a carbon core. These materials have gained significant attention due to their unique properties, such as bright emission, high yield, and high oxygen content, which ensures excellent aqueous solubility . CPDS are typically prepared from monomers of polymers or polymers through processes like condensation, cross-linking, or slight carbonization .
Mechanism of Action
Target of Action
The primary target of 6,6’-Dithiodinicotinic acid is Acetohydroxyacid synthase (AHAS) . AHAS is an enzyme that catalyzes the first common step in branched-chain amino acid biosynthesis . This enzyme is an important target for the design of environmentally benign herbicides .
Mode of Action
6,6’-Dithiodinicotinic acid is reported to react with thiols, affording a disulfide and 6-mercaptonicotinic acid . It interacts with the homogenates of Ehrlich ascites cells . It can be employed as a specific thiol blocker .
Biochemical Pathways
The compound affects the biochemical pathway of branched-chain amino acid biosynthesis . By inhibiting the AHAS enzyme, it disrupts this pathway, leading to downstream effects that can be exploited for herbicidal purposes .
Result of Action
The molecular and cellular effects of 6,6’-Dithiodinicotinic acid’s action involve the blocking of thiols and the formation of a disulfide and 6-mercaptonicotinic acid . This interaction can lead to the disruption of the normal function of cells, such as those of Ehrlich ascites .
Biochemical Analysis
Biochemical Properties
6,6’-Dithiodinicotinic acid interacts with various biomolecules in biochemical reactions. It is reported to interact with the homogenates of Ehrlich ascites cells . It may be employed as a specific thiol blocker to investigate the radioprotective effect of mercaptoethylamine on the thiol level of the outer cell membrane of the Ehrlich ascites tumor cells . It can also be used as a modifier to investigate the polar microenvironment around the reactive Cys283 of rabbit muscle creatine kinase .
Cellular Effects
It is known to influence cell function through its interactions with thiols and its role as a specific thiol blocker .
Molecular Mechanism
At the molecular level, 6,6’-Dithiodinicotinic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It reacts with thiols to afford a disulfide and 6-mercaptonicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
CPDS can be synthesized using various methods, including:
Hydrothermal Technique: This method involves using nylon 66 waste fibers as a precursor and glutaraldehyde as a cross-linking agent.
Chemical Oxidation: Organic raw materials are oxidized using chemical oxidants like nitric acid to produce carbon quantum dots.
Electrochemical Methods: These methods involve the oxidative conversion of organic raw materials into carbon quantum dots by dissolving the carbon source material in a chemical oxidant solution.
Industrial Production Methods
Industrial production of CPDS often employs scalable methods such as:
Arc Discharge: A top-down method where high-energy arcs are used to break down carbon sources into smaller particles.
Laser Ablation: Another top-down method where high-energy laser pulses are used to ablate carbon sources.
Microwave and Hydrothermal Techniques: Bottom-up methods that involve the use of microwave radiation or hydrothermal conditions to synthesize CPDS from smaller molecular precursors.
Chemical Reactions Analysis
Types of Reactions
CPDS undergo various chemical reactions, including:
Oxidation: Conversion of organic raw materials into carbon quantum dots using oxidants like nitric acid.
Reduction: Reduction reactions can be used to modify the surface properties of CPDS.
Substitution: Functional groups on the surface of CPDS can be substituted with other groups to tailor their properties for specific applications.
Common Reagents and Conditions
Oxidants: Nitric acid is commonly used for oxidation reactions.
Reducing Agents: Glutathione can be used as a reducing agent in the synthesis of selenium nanoparticles.
Cross-Linking Agents: Glutaraldehyde is used as a cross-linking agent in the hydrothermal synthesis of CPDS.
Major Products Formed
The major products formed from these reactions include carbon quantum dots with various functional groups on their surface, such as hydroxyl, carboxyl, and amino groups .
Scientific Research Applications
CPDS have a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Carbon Quantum Dots: Similar to CPDS but with a higher degree of carbonization and different synthesis methods.
Graphene Quantum Dots: Another type of carbon-based nanomaterial with unique optical properties.
Fullerenes: Zero-dimensional carbon nanomaterials with different structural and chemical properties.
Uniqueness of CPDS
CPDS are unique due to their polymer/carbon hybrid structure, which provides bright emission, high yield, and high oxygen content, ensuring excellent aqueous solubility . Additionally, the polymer chain structure allows for easy functionalization, making CPDS versatile for various applications .
Properties
IUPAC Name |
6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASOFRDSIKDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166098 | |
Record name | 6,6'-Dithiodinicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 6,6'-Dithiodinicotinic acid | |
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URL | https://haz-map.com/Agents/11293 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
15658-35-2 | |
Record name | 6,6′-Dithiodinicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15658-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Dithiodinicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6'-Dithiodinicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147758 | |
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Record name | 6,6'-Dithiodinicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-dithiodinicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.102 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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